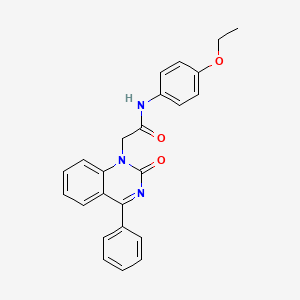

N-(4-ethoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Description

N-(4-ethoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a quinazolinone-derived acetamide compound characterized by a 1,2-dihydroquinazolin-2-one core substituted with a phenyl group at position 4 and an acetamide-linked 4-ethoxyphenyl moiety.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c1-2-30-19-14-12-18(13-15-19)25-22(28)16-27-21-11-7-6-10-20(21)23(26-24(27)29)17-8-4-3-5-9-17/h3-15H,2,16H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQISNNRJYQWRQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves the condensation of 4-ethoxyaniline with 2-oxo-4-phenyl-1,2-dihydroquinazoline-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by the addition of acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in therapeutic effects.

Signal Transduction: The compound may affect signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Quinazolinone Derivatives:

- N-[4-(4-oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]acetamide (309726-60-1): This compound shares the quinazolinone core but differs in substituent placement (phenyl at position 3 vs. position 4 in the target compound). Positional isomerism may alter biological target specificity .

- AJ5d (): Features a 4-fluorophenyl and 4-chlorophenyl substitution on the quinazolinone core.

Pyrrolotriazine Derivatives ():

- (S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide (20a): Replaces quinazolinone with a pyrrolotriazine core.

Benzothiazole Derivatives ():

Substituent Effects

- Ethoxy vs. Hydroxy/Methoxy Groups :

The target compound’s 4-ethoxyphenyl group balances lipophilicity and solubility, whereas ’s N-(4-hydroxyphenyl) analog prioritizes hydrogen bonding, influencing crystallinity and bioavailability . Methoxy groups (e.g., in 20a) offer intermediate polarity . - Halogenation :

Fluorine and chlorine in AJ5d enhance electronic effects but may complicate synthesis and safety profiles .

Pharmacological and Physicochemical Properties

Table 1: Structural and Functional Comparison

Crystallographic and Hydrogen Bonding Analysis

- : The hydroxyl group in N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide forms strong hydrogen bonds (O–H···O and N–H···O), stabilizing crystal packing .

- Target Compound : The ethoxy group likely participates in weaker C–H···O interactions, reducing crystallinity compared to hydroxylated analogs but improving solubility .

Biological Activity

N-(4-ethoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic compound that belongs to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Quinazolines are known for their potential as anticancer, anti-inflammatory, and antimicrobial agents. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₂

- Molecular Weight : 290.35 g/mol

The presence of the ethoxy group and the quinazoline moiety contributes to its biological activity. The molecular structure is critical for understanding how it interacts with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazoline derivatives. The mechanism by which these compounds exert their effects includes:

- Inhibition of Tyrosine Kinases : Quinazolines can inhibit epidermal growth factor receptor (EGFR) tyrosine kinases, which are often overexpressed in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

- Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis through various pathways, including the mitochondrial pathway and caspase activation .

- Cell Cycle Arrest : Some quinazoline derivatives cause cell cycle arrest at the G1 or G2/M phase, preventing cancer cells from dividing and proliferating .

Anti-inflammatory Activity

Quinazoline derivatives are also noted for their anti-inflammatory properties. The following mechanisms are involved:

- COX Inhibition : Some studies indicate that related compounds inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins .

- Cytokine Modulation : These compounds may modulate the expression of cytokines involved in inflammatory responses, thus reducing inflammation .

Antimicrobial Activity

The antimicrobial potential of quinazolines has been explored in various studies:

- Bacterial Inhibition : Certain derivatives exhibit significant antibacterial activity against a range of pathogens by disrupting bacterial cell wall synthesis or inhibiting protein synthesis .

- Antifungal Properties : There is emerging evidence that some quinazoline derivatives possess antifungal activity, potentially through similar mechanisms as their antibacterial counterparts .

Study 1: Anticancer Efficacy

In a recent study published in Medicinal Chemistry, researchers synthesized several quinazoline derivatives and evaluated their anticancer efficacy against various cancer cell lines. The study found that this compound exhibited significant cytotoxicity with an IC₅₀ value in the low micromolar range against breast cancer cells .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| N-(4-Ethoxyphenyl)-2-(2-oxo-4-phenyl...) | MCF7 | 5.0 |

| Gefitinib | MCF7 | 10.0 |

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of quinazoline derivatives showed that N-(4-ethoxyphenyl)-2-(2-oxo-4-phenyl...) significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.